molecular formula C14H12BrN3O B8370211 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol

3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol

Cat. No. B8370211
M. Wt: 318.17 g/mol
InChI Key: XNEXKSCDAXUSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol is a useful research compound. Its molecular formula is C14H12BrN3O and its molecular weight is 318.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(6-Bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

3-(6-bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C14H12BrN3O/c1-9-16-11(8-14(15)17-9)12-7-13(19-18-12)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3

InChI Key

XNEXKSCDAXUSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2=NOC(C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold solution of 6-bromo-2-methylpyrimidine-4-carbaldehyde oxime (0.4 g, 1.852 mmol Preparation #17) and styrene (0.257 mL, 2.222 mmol) in DCM (10 mL) was added sodium hypochlorite solution (0.229 mL, 3.70 mmol). The reaction mixture was stirred for about 2 h and diluted with DCM (50 mL), successively washed with water (2×30 mL) and brine (1×30 mL). The organic layer was dried over sodium sulphate and evaporated to dryness under reduced pressure. The resulting mixture was purified by silica gelchromatography eluting with 40% EtOAc in hexane. Relevant fractions containing the required compound were combined and evaporated to dryness under reduced pressure to afford 3-(6-bromo-2-methylpyrimidin-4-yl)-5-phenyl-4,5-dihydroisoxazol 0.25 g (42.4%), 1H NMR (400 MHz, DMSO): δ 8.00 (s, 1H), 7.40 (m, 5H), 5.90 (m, 1H), 3.93 (m, 1H), 3.41 (m, 1H), 2.64 (s, 3H), MS m/z: 320 (M+H)+.
Name
6-bromo-2-methylpyrimidine-4-carbaldehyde oxime
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.257 mL
Type
reactant
Reaction Step One
Quantity
0.229 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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